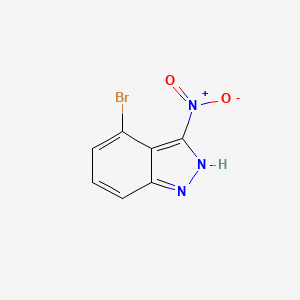

4-bromo-3-nitro-1H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H4BrN3O2 |

|---|---|

Molekulargewicht |

242.03 g/mol |

IUPAC-Name |

4-bromo-3-nitro-2H-indazole |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5-6(4)7(10-9-5)11(12)13/h1-3H,(H,9,10) |

InChI-Schlüssel |

JFBJBYBDGLRWPC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NNC(=C2C(=C1)Br)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 3 Nitro 1h Indazole

Reactivity of the Nitro Group at Position 3

The nitro group at the C3 position is a potent electron-withdrawing group, significantly influencing the electronic properties of the indazole ring. This functionality is a primary site for chemical modification, particularly through reduction reactions.

The transformation of the nitro group into an amino group is a fundamental reaction, providing a pathway to 3-aminoindazole derivatives which are valuable precursors for pharmaceuticals. This reduction can be accomplished using various reagents and conditions, with the choice of method depending on the desired selectivity and the presence of other functional groups.

Commonly employed methods for the reduction of aromatic nitro compounds are applicable to 4-bromo-3-nitro-1H-indazole. These include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and chemical reduction using metals in acidic media, such as iron (Fe) with ammonium (B1175870) chloride (NH₄Cl) or hydrochloric acid (HCl), and tin(II) chloride (SnCl₂) in concentrated HCl. For instance, the reduction of the related 4-nitroindazole to 4-amino-1H-indazole has been effectively carried out using iron in the presence of ammonium chloride in ethanol. nih.gov This suggests a similar transformation would be effective for the 4-bromo-3-nitro analogue.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Solvent(s) | Typical Conditions |

|---|---|---|

| Fe / NH₄Cl | Ethanol / Water | Reflux |

| SnCl₂ · 2H₂O | Ethanol / HCl | Reflux |

| H₂ / Pd/C | Methanol / Ethanol | Room Temperature, Atmospheric Pressure |

The reduction of a nitro group to an amine proceeds through a series of intermediate species. The controlled reduction can allow for the isolation of these intermediates, which are themselves reactive and useful in synthesis. The stepwise, two-electron reduction of the nitro group initially forms a nitroso (-NO) derivative. This is followed by further reduction to a hydroxylamino (-NHOH) group, which is then finally reduced to the amino (-NH₂) functionality.

These intermediates, particularly the nitroso and hydroxylamino species, are highly reactive. The nitroso intermediate can participate in cycloaddition reactions, while the hydroxylamino intermediate can undergo rearrangements or be used in the synthesis of other nitrogen-containing heterocycles. However, these intermediates are often transient and difficult to isolate, as the reduction typically proceeds to the more stable amine under most conditions.

Reactivity of the Bromine Atom at Position 4

The bromine atom at the C4 position of the indazole ring is susceptible to displacement through nucleophilic substitution and serves as an excellent handle for forming new carbon-carbon bonds via metal-catalyzed cross-coupling reactions.

The indazole ring itself is electron-rich, making it generally unreactive towards nucleophiles. However, the presence of the strongly electron-withdrawing nitro group at the C3 position significantly alters this reactivity. The nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr).

For an SNAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group (in this case, the bromine atom). This positioning allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. In this compound, the nitro group is in the ortho position relative to the bromine atom. This arrangement strongly facilitates nucleophilic attack at C4, as the negative charge of the intermediate can be delocalized onto the nitro group. echemi.com Consequently, the bromine atom can be displaced by a variety of strong nucleophiles, such as alkoxides, thiolates, and amines, to yield 4-substituted-3-nitro-1H-indazoles.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and the bromine atom at C4 provides a key site for such transformations. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is particularly useful for the derivatization of the indazole core.

While specific studies on this compound are limited, extensive research on other bromo- and iodo-indazole isomers demonstrates the feasibility of this approach. For example, Suzuki-Miyaura coupling reactions have been successfully performed on unprotected 3-iodo-5-nitro-1H-indazole and various 7-bromo-1H-indazoles. rsc.orgmdpi.com These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system, often a mixture of dioxane and water. rsc.orgresearchgate.net The reaction conditions can often be optimized for high yields, even with the presence of the deactivating nitro group and the NH-acidic proton of the indazole ring. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles

| Catalyst | Base | Solvent System | Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane / EtOH / H₂O | 140 °C (Microwave) | researchgate.net |

| PdCl₂(dppf) | K₂CO₃ | DME / H₂O | Reflux | researchgate.net |

Electrophilic Aromatic Substitution Patterns on Indazole Core

Electrophilic aromatic substitution (SEAr) on the benzene (B151609) portion of the indazole ring is influenced by the directing effects of the existing substituents and the inherent reactivity of the bicyclic system. The indazole nucleus itself typically directs incoming electrophiles to the C3, C5, and C7 positions. chemicalbook.com

However, in this compound, the ring is heavily substituted and deactivated. The nitro group at C3 is a powerful deactivating group and a meta-director. The bromine atom at C4 is also deactivating (due to its inductive effect) but is an ortho-, para-director (due to resonance). The fusion of the pyrazole (B372694) ring also influences the electron density of the benzene ring.

Detailed Mechanisms of Indazole Nitration (e.g., C3-Nitration, Kinetics and Mechanism)

The nitration of the indazole ring is a key reaction for the synthesis of nitroindazole derivatives. The position of nitration is highly dependent on the reaction conditions and the substituents already present on the indazole core.

Generally, the electrophilic nitration of indazole occurs on the benzene ring, typically at the C5 and C3 positions. The mechanism involves the generation of the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids. Kinetic studies on the nitration of unsubstituted indazole in sulfuric acid show that the reaction proceeds through the conjugate acid of indazole. rsc.org The rate of nitration is dependent on the acidity of the medium. rsc.org

For the synthesis of compounds like this compound, a multi-step process is required. Starting from 4-bromo-1H-indazole, nitration would be directed by the existing bromo group and the pyrazole ring. However, direct C3-nitration is also a known process, particularly for 2H-indazoles. A radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen. chim.itresearchgate.net The proposed mechanism involves the thermal decomposition of Fe(NO₃)₃ to generate a nitrogen dioxide radical (•NO₂), which then attacks the C3 position of the indazole. researchgate.net

Another route to 3-nitroindazoles involves the thermal rearrangement of a 2,7-dinitroindazole intermediate. chim.it The synthesis of 3-bromo-1-nitro-1H-indazole can be achieved by reacting 1H-indazoles with acetyl nitrate. thieme-connect.de

Table 1: Nitration Conditions for Indazole Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2H-Indazoles | Fe(NO₃)₃, TEMPO, O₂ | 3-Nitro-2H-indazoles | chim.itresearchgate.net |

| 7-Nitroindazole (B13768) | HNO₃/H₂SO₄ | 3,7-Dinitro-1H-indazole | chim.it |

Detailed Mechanisms of Indazole Bromination (e.g., C3-Bromination, C7-Bromination)

Bromination of the indazole scaffold is a versatile reaction for introducing a bromine atom, which can serve as a handle for further functionalization through cross-coupling reactions. The regioselectivity of bromination is dictated by the reaction conditions and the electronic nature of the indazole substrate.

C3-Bromination: The C3 position of the indazole ring is susceptible to electrophilic bromination. N-bromosuccinimide (NBS) is a widely used reagent for the regioselective introduction of a bromine atom at this position, and the reaction can be carried out in various solvents such as acetonitrile, chloroform (B151607), or methanol. chim.it An efficient, ultrasound-assisted bromination of indazoles at the C3 position has been developed using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. rsc.orgnih.gov Mechanistic studies suggest that this particular transformation does not proceed via a radical pathway. rsc.orgnih.gov

C7-Bromination: The C7 position can also be selectively brominated, particularly in 4-substituted 1H-indazoles. A direct and regioselective C7-bromination of 4-substituted-1H-indazoles has been achieved using N-bromosuccinimide. nih.govrsc.org Computational studies suggest that for 4-substituted indazoles, the C7 position can be the preferred site of electrophilic attack, partly due to steric hindrance at the C5 position. nih.gov The presence of strong electron-withdrawing groups, such as a nitro group, can complicate the reaction, potentially leading to a mixture of mono- and di-halogenated products. nih.gov For instance, the synthesis of 3-bromo-4-nitro-1H-indazole is achieved by treating 4-nitro-1H-indazole with bromine in a mixture of acetic acid and chloroform in the presence of sodium acetate. chemicalbook.com

Table 2: Bromination Reagents and Selectivity for Indazoles

| Reagent(s) | Position Selectivity | Comments | Reference(s) |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | C3 | Widely used for regioselective C3 bromination in various solvents. | chim.it |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C3 | Used in a rapid, ultrasound-assisted protocol. | rsc.orgnih.gov |

| N-Bromosuccinimide (NBS) | C7 | Effective for regioselective C7 bromination of 4-substituted 1H-indazoles. | nih.govrsc.org |

Intramolecular Cyclization and Fused Ring System Formation

Indazole derivatives, including this compound, can serve as precursors for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the formation of new rings by leveraging the reactivity of both the pyrazole and benzene moieties of the indazole core.

One notable example is the synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems. nih.gov This transformation can be initiated from ortho-substituted anilines and involves the formation of an indazole intermediate followed by an intramolecular cyclization. A proposed mechanism for one such transformation involves the formation of a spirocyclic quaternary nitrogen intermediate which then undergoes dealkylation to yield the fused system. nih.gov While not starting from this compound itself, this demonstrates the potential for the indazole core to participate in complex cyclization cascades.

Another strategy involves the reductive cyclization of ortho-nitrobenzylidene hydrazines or o-nitro-ketoximes, which leads to the formation of the indazole N-N bond. chemrxiv.orgresearchgate.net For a molecule like this compound, the nitro group at C3 could potentially be reduced to an amino group, which could then participate in subsequent cyclization reactions to form fused systems. For example, the synthesis of bio-relevant benzimidazoindazoles has been achieved via the reductive cyclization of 3-nitro-2H-indazoles. researchgate.net

Furthermore, intramolecular Ullmann-type reactions have been employed to construct the 1H-indazole ring system from a suitable hydrazone precursor, highlighting a copper-mediated N-N bond formation strategy. thieme-connect.com

Functionalization at Nitrogen Atoms (N1, N2) of the Indazole Ring

The presence of two nitrogen atoms in the pyrazole ring of indazole allows for functionalization, most commonly through alkylation or acylation. The regioselectivity of these reactions (N1 vs. N2) is a critical aspect and is influenced by the steric and electronic properties of the substituents on the indazole ring, the nature of the electrophile, and the reaction conditions. nih.govresearchgate.net

N-alkylation of the indazole ring typically yields a mixture of N1 and N2 isomers. researchgate.net The ratio of these isomers is sensitive to steric effects from substituents at the C3 and C7 positions. thieme-connect.de For instance, in the alkylation of unsubstituted indazole, the N1 to N2 ratio is approximately 1:1, whereas for 7-nitro-1H-indazole, this ratio shifts to 29:70, favoring the N2 product. thieme-connect.de

For substrates similar to this compound, such as 3-bromo-6-nitroindazole, N-alkylation can be performed using an alkyl halide (e.g., propargyl bromide) in the presence of a base like potassium carbonate. nih.gov The presence of a bulky substituent at C3 can favor alkylation at the N1 position. nih.gov Conversely, conditions can be optimized to favor N2 alkylation. researchgate.net The choice of base and solvent system is crucial; for example, using sodium hydride in THF has been shown to be a promising system for achieving N1 selectivity in the alkylation of various C3-substituted indazoles. nih.govresearchgate.net

N-acylation is another important transformation, often used to introduce protecting groups or to modulate the electronic properties of the indazole ring. Reductive acetylation is a one-pot process where a nitro group is reduced to an amine and subsequently acetylated. iosrjournals.org While this typically applies to nitroarenes, similar principles could be adapted for functionalizing the indazole core after modification of the existing nitro group.

Click chemistry refers to a class of reactions that are rapid, high-yielding, and versatile. nih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. organic-chemistry.org

Indazole derivatives can be readily functionalized for use in click chemistry. For example, the N-alkylation of an indazole with an alkyne-containing group, such as a propargyl group, installs a terminal alkyne handle. The synthesis of 1-(prop-2-ynyl)-3-bromo-6-nitro-1H-indazole is a prime example of such a precursor. nih.gov This molecule can then react with an azide-containing molecule in the presence of a Cu(I) catalyst to form a triazole-linked indazole conjugate. nih.gov The resulting 1,2,3-triazole linker is not just a passive spacer; it is stable under biological conditions and can act as a bioisostere for an amide bond. nih.govnih.gov This strategy is widely used in medicinal chemistry to link different pharmacophores or to attach indazole moieties to larger biomolecules. researchgate.net

Spectroscopic and Structural Elucidation of 4 Bromo 3 Nitro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen, carbon, and nitrogen atoms within the molecular framework.

¹H NMR Spectroscopic Analysis and Proton Assignments

A ¹H NMR spectrum for 4-bromo-3-nitro-1H-indazole would be expected to show distinct signals for the protons on the indazole ring system. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) of these signals would allow for the precise assignment of each proton to its position on the aromatic ring. The substitution pattern, with a bromine atom at position 4 and a nitro group at position 3, would significantly influence the electronic environment of the remaining protons at positions 5, 6, and 7, as well as the N-H proton, leading to a characteristic spectral pattern. However, specific, experimentally determined ¹H NMR data for this compound could not be located.

¹³C NMR Spectroscopic Analysis and Carbon Chemical Shifts for Tautomeric and Regioisomeric Differentiation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, which is influenced by the attached substituents (-Br, -NO₂) and the heterocyclic ring structure. This data is crucial for confirming the connectivity of the atoms and for distinguishing between different regioisomers. For instance, the carbon atom attached to the bromine (C4) and the one attached to the nitro group (C3) would exhibit characteristic chemical shifts. No published ¹³C NMR data for this specific isomer could be identified.

¹⁵N NMR Spectroscopic Analysis for Nitrogen Atom Configuration and Tautomerism

¹⁵N NMR spectroscopy is a powerful tool for probing the nitrogen atoms within a molecule. For this compound, this technique could help in understanding the tautomeric equilibrium between the 1H and 2H forms of the indazole ring. The chemical shifts of the nitrogen atoms in the pyrazole (B372694) part of the ring (N1 and N2) and in the nitro group would provide direct insight into the electronic structure and the predominant tautomeric form in a given solvent. This specific experimental data appears to be absent from the available literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these spectra would be expected to show absorption bands corresponding to:

N-H stretching of the indazole ring.

Aromatic C-H stretching.

Asymmetric and symmetric stretching of the nitro group (NO₂), typically appearing as strong bands.

C=C and C=N stretching vibrations within the heterocyclic ring system.

C-Br stretching, usually found in the lower frequency region of the IR spectrum.

While general frequency ranges for these functional groups are known, specific, experimentally recorded IR and Raman spectra for this compound were not found.

Advanced Characterization Techniques (e.g., XPS, EDX for Elemental Composition and Oxidation States)

A comprehensive analysis of the elemental composition and the oxidation states of the constituent atoms in this compound can be achieved through advanced surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX). While detailed experimental data from dedicated XPS and EDX studies on this specific compound are not widely available in publicly accessible literature, the theoretical principles of these techniques allow for a hypothetical determination of the expected elemental composition and oxidation states.

Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX) is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. It relies on the interaction of an electron beam with a sample, which results in the emission of characteristic X-rays. The energy of these X-rays is specific to the elements present in the sample. For this compound, with the chemical formula C₇H₄BrN₃O₂, an EDX spectrum would be expected to show distinct peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Bromine (Br). Hydrogen (H) is not detectable by EDX. The quantitative analysis of the EDX spectrum would provide the relative atomic percentages of these elements, which should align with the stoichiometric ratios of the compound.

A hypothetical data table representing the expected elemental composition from an EDX analysis is presented below.

Table 1: Expected Elemental Composition of this compound from EDX Analysis

| Element | Symbol | Atomic Number | Expected Atomic % |

|---|---|---|---|

| Carbon | C | 6 | 50.0 |

| Nitrogen | N | 7 | 21.4 |

| Oxygen | O | 8 | 14.3 |

| Bromine | Br | 35 | 7.1 |

Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, high-resolution XPS scans of the C 1s, N 1s, O 1s, and Br 3d core levels would provide detailed information about the chemical environment and oxidation states of each element.

Carbon (C 1s): The C 1s spectrum would be expected to show multiple peaks corresponding to the different chemical environments of the seven carbon atoms in the indazole ring system. Carbons bonded to other carbons and hydrogens would appear at a lower binding energy, while carbons bonded to electronegative atoms like nitrogen and bromine would exhibit a chemical shift to higher binding energies.

Nitrogen (N 1s): The N 1s spectrum would be particularly informative. Three distinct nitrogen environments are present: the two nitrogen atoms in the indazole ring and the nitrogen in the nitro group. The nitrogen in the nitro group (-NO₂) would be in a highly oxidized state and is expected to have the highest binding energy. The two nitrogen atoms of the pyrazole ring would also be distinguishable.

Oxygen (O 1s): The O 1s spectrum would primarily show a single peak corresponding to the two oxygen atoms of the nitro group, which are in an equivalent chemical environment.

Bromine (Br 3d): The Br 3d spectrum would show a characteristic doublet (Br 3d₅/₂ and Br 3d₃/₂) corresponding to the bromine atom attached to the aromatic ring. Its binding energy would be indicative of a C-Br bond.

The theoretical oxidation states of the atoms in this compound can be inferred from the general rules of assigning oxidation numbers in organic compounds.

Table 2: Predicted Oxidation States of Atoms in this compound

| Atom/Group | Predicted Oxidation State |

|---|---|

| Bromine (in C-Br) | -1 |

| Nitrogen (in -NO₂) | +3 |

| Oxygen (in -NO₂) | -2 |

| Nitrogen (in indazole ring) | Variable (typically -1 or 0) |

| Carbon (in C-C, C-H) | Variable (around 0) |

| Carbon (in C-N, C-Br) | Variable (slightly positive) |

It is crucial to note that the actual binding energies and derived oxidation states from experimental XPS data could be influenced by various factors, including surface charging, sample purity, and the specific chemical environment of the molecule in the solid state. Therefore, the information presented here is based on theoretical expectations and awaits experimental verification.

Computational Chemistry and Theoretical Studies of 4 Bromo 3 Nitro 1h Indazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the behavior of molecular systems. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), offer a balance of computational cost and accuracy for predicting geometries, energies, and electronic properties.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For 4-bromo-3-nitro-1H-indazole, calculations would be expected to show that the bicyclic indazole core is nearly planar, a characteristic feature of aromatic heterocyclic systems. nih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents hypothetical data based on typical DFT calculation results for similar structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C3-N(O₂) | 1.45 - 1.48 |

| C4-Br | 1.88 - 1.91 | |

| N1-N2 | 1.35 - 1.38 | |

| C3-C3a | 1.42 - 1.45 | |

| **Bond Angles (°) ** | C3a-C4-Br | 120 - 123 |

| C4-C3-N(O₂) | 121 - 124 | |

| **Dihedral Angle (°) ** | C4-C3-N-O | 10 - 30 |

Indazole and its derivatives exhibit annular tautomerism, existing as two primary forms: the 1H-indazole and the 2H-indazole. researchgate.netcaribjscitech.com Computational and experimental studies consistently show that for the parent indazole and most substituted derivatives, the 1H tautomer is thermodynamically more stable than the 2H form. researchgate.netbeilstein-journals.orgnih.gov This stability difference is often attributed to the benzenoid character of the 1H form versus the less stable quinonoid character of the 2H form. researchgate.net

For this compound, quantum chemical calculations would be used to determine the relative energies of the two tautomers. The presence of two strong electron-withdrawing groups (nitro at C3 and bromo at C4) is expected to further favor the 1H tautomer. These groups destabilize the quinonoid structure of the 2H tautomer more significantly, thereby increasing the energy gap between the two forms. DFT calculations can precisely quantify this energy difference (ΔE), confirming the predominance of the 1H tautomer at equilibrium.

Table 2: Hypothetical Relative Tautomeric Stability (DFT Calculation) This table presents illustrative energy values based on known trends for substituted indazoles.

| Tautomer | Relative Energy (kJ/mol) | Predicted Equilibrium Population (298 K) |

|---|---|---|

| 1H-4-bromo-3-nitro-indazole | 0.00 | >99.9% |

| 2H-4-bromo-3-nitro-indazole | +25 to +35 | <0.1% |

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. By calculating the activation energies (the energy barriers of transition states), chemists can predict the feasibility and kinetics of a proposed reaction pathway.

For a molecule like this compound, DFT studies could investigate various reactions, such as electrophilic aromatic substitution or nucleophilic substitution at the N1 position. For instance, in an N-alkylation reaction, calculations could model the reaction pathway, locate the transition state structure, and determine the energy barrier. Such studies provide deep insights into how the electronic properties conferred by the bromo and nitro substituents influence the molecule's reactivity and guide the reaction through a specific course. These analyses are crucial for optimizing reaction conditions and predicting outcomes in synthetic chemistry. mdpi.com

Many reactions involving indazoles can yield multiple regioisomers. A common example is N-alkylation, which can occur at either the N1 or N2 position, leading to a mixture of products. beilstein-journals.orgnih.gov Computational methods can predict the likely outcome by calculating the energies of the possible products and the activation energies of the pathways leading to them.

In the case of this compound, N-alkylation regioselectivity would be influenced by both steric and electronic factors. The bromine atom at the C4 position provides significant steric hindrance near the N1 position, which might disfavor alkylation at this site. Conversely, electronic arguments based on the stability of the resulting products often favor the N1-alkylated isomer. d-nb.infonih.gov DFT calculations can resolve these competing factors. By comparing the thermodynamic stability of the N1- and N2-alkylated products, a prediction of the major isomer can be made. Such computational foresight is invaluable for planning synthetic routes that selectively target one regioisomer over another. beilstein-journals.orgd-nb.info

Table 3: Illustrative DFT Energy Comparison for N-Alkylation Regioselectivity This table shows a hypothetical comparison of product stability.

| Product Isomer | Relative Energy (kJ/mol) | Predicted Product Ratio (Thermodynamic Control) |

|---|---|---|

| N1-alkyl-4-bromo-3-nitro-indazole | 0.00 | Major |

| N2-alkyl-4-bromo-3-nitro-indazole | +10 to +15 | Minor |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. wolfram.com The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are prone to nucleophilic attack. wolfram.comresearchgate.net

For this compound, the MEP map would reveal several key features:

Highly Negative Regions: The most intense negative potential would be localized on the oxygen atoms of the C3-nitro group. These sites are the most likely points for interaction with electrophiles or for forming hydrogen bonds. researchgate.net

Positive Regions: A significant region of positive potential would be centered around the hydrogen atom attached to N1, highlighting its acidic character and its role as a hydrogen bond donor.

Aromatic Ring: The π-system of the benzene (B151609) ring would show a moderately negative potential above and below the plane, but this is significantly reduced by the strong electron-withdrawing effects of the nitro and bromo substituents.

MEP analysis provides a clear, intuitive picture of the molecule's reactivity, guiding the understanding of intermolecular interactions and predicting sites for chemical reactions. rsc.orgphyschemres.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical indicators of a molecule's electronic behavior.

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to be distributed primarily over the fused benzene ring system.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy site for accepting electrons, indicating the molecule's ability to act as an electrophile. Due to the powerful electron-withdrawing nature of the nitro group, the LUMO would be predominantly localized on the C3-nitro group and the pyrazole (B372694) ring. rsc.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. The presence of the nitro group is expected to significantly lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap for this compound, indicating its potential for high reactivity. researchgate.netresearchgate.net

Table 4: Predicted FMO Properties and Reactivity Descriptors (Illustrative) This table presents hypothetical data derived from typical DFT calculations for nitroaromatic compounds.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -7.0 to -7.5 | Moderate electron-donating ability |

| ELUMO | -3.0 to -3.5 | Strong electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 | High reactivity, low kinetic stability |

| Ionization Potential (I ≈ -EHOMO) | 7.0 to 7.5 | Energy to remove an electron |

| Electron Affinity (A ≈ -ELUMO) | 3.0 to 3.5 | Energy released upon gaining an electron |

| Chemical Hardness (η = (I-A)/2) | 2.0 to 2.25 | Resistance to change in electron configuration |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions among orbitals. It provides a localized, Lewis-like description of the electronic structure of a molecule, allowing for the investigation of charge transfer and hyperconjugative interactions that contribute to molecular stability. For this compound, NBO analysis reveals significant electronic delocalization arising from the interplay between the indazole ring and its electron-withdrawing substituents.

The primary interactions involve the delocalization of electron density from lone pair (LP) orbitals of nitrogen and oxygen atoms to the antibonding (π* or σ*) orbitals of adjacent bonds. These donor-acceptor interactions result in a lowering of the total energy, thereby stabilizing the molecule. The stabilization energy, E(2), associated with each interaction is calculated through second-order perturbation theory and quantifies the strength of the delocalization.

In this compound, the most significant hyperconjugative interactions are expected to involve the lone pairs of the nitro group's oxygen atoms and the nitrogen atoms of the indazole ring. The lone pairs on the oxygen atoms of the nitro group (LP O) act as donors, delocalizing into the antibonding π* orbital of the N-O bond and adjacent C-N bond. Similarly, the lone pair of the pyrrolic nitrogen (N1) and the pyridinic nitrogen (N2) of the indazole ring participate in delocalization into the π* orbitals of the fused ring system, which is a key feature of aromatic heterocycles.

The presence of the bromine atom at the C4 position and the nitro group at the C3 position introduces substantial electronic perturbations. The nitro group is a strong π-acceptor and σ-acceptor, withdrawing electron density from the ring. NBO analysis would show this through strong interactions between the π orbitals of the benzene and pyrazole rings (donors) and the π* orbitals of the C-N and N-O bonds of the nitro group (acceptors). The bromine atom, while electronegative, also possesses lone pairs that can be donated to the aromatic system, though its electron-withdrawing inductive effect typically dominates.

Key donor-acceptor interactions anticipated from an NBO analysis of this compound are summarized in the table below. The stabilization energies (E(2)) are representative values based on studies of similar nitro-aromatic and heterocyclic compounds, as specific computational results for this molecule are not widely published.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of NO₂ | π(N-O) of NO₂ | High | Intra-group resonance |

| LP (N1) | π(N2-C3) | Moderate | Ring delocalization |

| LP (N2) | π(C7a-N1) | Moderate | Ring delocalization |

| π(C5-C6) | π(C4-C7a) | Moderate | Aromatic resonance |

| π(C3a-C4) | π(C3-N2) | Significant | Influence of NO₂ group |

| LP (Br) | σ(C4-C3a) | Low | Halogen interaction |

These interactions collectively describe a molecule with significant electronic delocalization, where the electron-withdrawing power of the nitro group plays a central role in shaping the charge distribution and stability of the indazole system. The NBO analysis thus provides a quantitative chemical intuition into the electronic structure that governs the molecule's properties and reactivity. nih.gov

Spectroscopic Property Prediction (e.g., GIAO Calculations for NMR Chemical Shifts)

Theoretical prediction of spectroscopic properties, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, has become an indispensable tool for structural elucidation and for validating experimental findings. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used computational approaches for calculating NMR shielding tensors, from which chemical shifts can be derived. researchgate.netmdpi.com This method, typically employed in conjunction with Density Functional Theory (DFT) at levels like B3LYP/6-311++G(d,p), effectively accounts for the magnetic field dependence of the basis functions, leading to accurate predictions for a wide range of organic molecules. nih.govacs.org

The presence of the bromo and nitro substituents has a profound impact on the chemical shifts of the indazole core. Both groups are electron-withdrawing, leading to a general deshielding of the protons and carbons in the ring system. The nitro group at the C3 position is expected to significantly deshield the adjacent protons and carbons. Similarly, the bromine atom at C4 will influence the electronic environment of the neighboring nuclei.

A comparison of experimental and GIAO-calculated ¹³C and ¹H NMR chemical shifts for the related compound 4-nitro-1H-indazole demonstrates the accuracy of the method. nih.gov The trends observed in this analogue can be extrapolated to predict the spectrum of this compound. The addition of a nitro group at C3 would cause a further downfield shift for C3, C3a, and the proton at C7. The bromine at C4 would primarily deshield C4, C3a, and C5.

The table below presents the experimental NMR data for 4-nitro-1H-indazole and the corresponding values calculated using the GIAO/B3LYP/6-311++G(d,p) method, illustrating the typical level of agreement. nih.gov

| Atom | Experimental δ (ppm) for 4-nitro-1H-indazole | Calculated δ (ppm) for 4-nitro-1H-indazole |

|---|---|---|

| C3 | 134.3 | 135.1 |

| C3a | 120.2 | 122.9 |

| C4 | 138.8 | 141.0 |

| C5 | 118.9 | 120.5 |

| C6 | 126.3 | 127.8 |

| C7 | 115.3 | 114.3 |

| C7a | 140.5 | 141.0 |

| H3 | 8.60 | 8.45 |

| H5 | 8.13 | 8.01 |

| H6 | 7.59 | 7.46 |

| H7 | 8.51 | 8.33 |

These computational predictions are crucial for assigning complex NMR spectra and confirming the regiochemistry of substitution on the indazole ring. For this compound, GIAO calculations would be invaluable in distinguishing it from other possible isomers and providing a detailed picture of its electronic structure as reflected in its magnetic shielding properties.

In Vitro Biological Studies and Mechanistic Insights

Indazole Derivatives as Enzyme Inhibitors

The versatility of the indazole ring system allows for substitutions that can be tailored to interact with the active sites of various enzymes, making it a "privileged scaffold" in medicinal chemistry. Research has demonstrated that derivatives of indazole can potently and often selectively inhibit several classes of enzymes critical in physiological and pathological processes.

Indazole derivatives have been identified as potent inhibitors of nitric oxide synthases (NOS), the enzymes responsible for producing nitric oxide (NO), a key signaling molecule. There are three main isoforms of NOS: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).

Research into the structure-activity relationship (SAR) of nitro-indazoles has shown that the position of the nitro group on the indazole ring is critical for inhibitory activity. nih.gov Notably, 7-nitro-1H-indazoles, including 3-bromo-7-nitroindazole (B43493), are powerful inhibitors of NOS isoforms. nih.govresearchgate.net The crystal structure of endothelial NOS in complex with 3-bromo-7-nitroindazole reveals that the inhibitor binds at the substrate site. nih.govresearchgate.net This binding forces a conformational change in the enzyme, where a key glutamate (B1630785) residue (Glu-363) moves towards a heme propionate (B1217596) group. nih.govresearchgate.net This movement disrupts the interaction between the heme group and the essential cofactor tetrahydrobiopterin, leading to enzyme inactivation. nih.gov While 7-nitroindazoles are well-studied, specific inhibitory data for 4-bromo-3-nitro-1H-indazole on NOS isoforms is not extensively detailed in the available literature, though other 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for different biological activities. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. Inhibitors of these enzymes, particularly MAO-B, are valuable for treating neurodegenerative conditions like Parkinson's disease. The discovery that 7-nitroindazole (B13768) also inhibits MAO-B spurred further investigation into the potential of other indazole derivatives as MAO inhibitors. researchgate.net

Subsequent studies have shown that the indazole scaffold is a promising basis for developing potent and selective MAO-B inhibitors. A series of C5- and C6-substituted indazole derivatives were found to inhibit human MAO-B with submicromolar potency, with substitutions at the C5 position being particularly effective. researchgate.net For instance, certain indazole- and indole-5-carboxamides have demonstrated subnanomolar inhibitory activity against MAO-B and high selectivity over MAO-A. medchemexpress.com Kinetic studies of selected derivatives show a competitive mode of inhibition. researchgate.netnih.gov

| Compound | Target | IC₅₀ (μM) | Selectivity |

|---|---|---|---|

| Indazole-5-carboxamide derivative (38a) | MAO-B | 0.000386 | >25,000-fold vs MAO-A |

| C5-Substituted Indazole Derivative | MAO-B | 0.0025 - 0.024 | High |

| N-substituted indole (B1671886) analogue (4e) | MAO-B | 0.78 | >120-fold vs MAO-A |

| N-substituted indole analogue (4b) | MAO-B | 1.65 | >60-fold vs MAO-A |

This table presents the half-maximal inhibitory concentrations (IC₅₀) of various indazole derivatives against Monoamine Oxidase (MAO) enzymes, highlighting their potency and selectivity. researchgate.netmedchemexpress.comnih.gov

The indazole core is a key structural motif in a multitude of protein kinase inhibitors, targeting enzymes that are often dysregulated in cancer and other diseases. rsc.org Indazole derivatives have been developed to inhibit a wide range of kinases, including both tyrosine kinases and serine/threonine kinases.

Structure-activity relationship studies have enabled the optimization of indazole amides as potent inhibitors of extracellular signal-regulated kinases (ERK1/2). nih.gov Furthermore, the indazole scaffold has been successfully utilized to design spectrum-selective inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor beta (PDGFRb), and KIT, which are crucial targets in certain leukemias. rsc.org Other research has identified novel indazole-based compounds that inhibit Fibroblast Growth Factor Receptor 1 (FGFR1), a kinase implicated in various tumors. benthamdirect.com

| Indazole Derivative Class | Target Kinase(s) | Reported Potency (IC₅₀) |

|---|---|---|

| 1H-Indazole Amide | ERK1/2 | 9.3 - 25.8 nM |

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | FGFR1 | 100 nM |

| Indazole Piperazine Analog (SR-1459) | ROCK-II | 13 nM |

| 6-bromo-1H-indazole derivative (2f) | Anti-proliferative against 4T1 cancer cells | 0.23 µM |

This table summarizes the inhibitory activities of different classes of indazole derivatives against various protein kinases, demonstrating the versatility of the indazole scaffold in kinase inhibitor design. rsc.orgnih.govbenthamdirect.comnih.gov

Molecular Mechanism of Action in Biological Systems

Understanding the molecular mechanisms through which indazole derivatives exert their biological effects is crucial for rational drug design. This involves identifying their specific molecular targets and elucidating the chemical processes that drive their activity.

The inhibitory actions of indazole derivatives are a direct result of their specific interactions with molecular targets. As discussed, nitro-indazole NOS inhibitors function by binding to the enzyme's active site, causing a conformational change that disrupts cofactor binding and inactivates the enzyme. nih.gov For protein kinases, indazole-based inhibitors often work by occupying the ATP-binding pocket of the enzyme. Molecular docking studies suggest that these compounds can interact with both the adenine- and phosphate-binding regions of the kinase, effectively blocking the enzyme's catalytic activity. benthamdirect.com In the case of MAO-B, indazole derivatives act as competitive inhibitors, suggesting they compete with the natural substrate for binding to the enzyme's active site. researchgate.netnih.gov

More broadly, a series of 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial bacterial cell division protein, demonstrating antibacterial activity. nih.gov

The nitro group (–NO₂) is a strong electron-withdrawing moiety that significantly influences a molecule's electronic properties and biological activity. scielo.brencyclopedia.pub The mechanism of action for many nitroaromatic compounds, including nitro-indazoles, is linked to the metabolic reduction of the nitro group within biological systems. svedbergopen.commdpi.com

This bioactivation is often catalyzed by nitroreductase (NTR) enzymes. mdpi.comencyclopedia.pub The reduction can proceed through two main pathways:

One-electron reduction: This pathway, often mediated by oxygen-sensitive Type II NTRs, produces a highly reactive nitro radical anion. This radical can then react with molecular oxygen to generate superoxide (B77818) anions, contributing to oxidative stress. scielo.brmdpi.com

Two-electron reduction: Catalyzed by oxygen-insensitive Type I NTRs, this process reduces the nitro group to a nitroso intermediate, and then further to a hydroxylamine. mdpi.com

These reactive intermediates—nitro radical anions, superoxides, and nitroso compounds—are capable of covalently modifying and damaging essential biomolecules such as DNA, proteins, and lipids. encyclopedia.pubsvedbergopen.com This ability to generate cytotoxic reactive species is the basis for the antimicrobial and antiparasitic activity of many nitroaromatic drugs. encyclopedia.pubencyclopedia.pub Therefore, the presence of the nitro group on the indazole ring can be a critical determinant of its biological mechanism, transforming the parent compound into a prodrug that is activated by enzymatic reduction to exert its effects. svedbergopen.com

Applications as Molecular Probes in Chemical Biology

While specific applications of this compound as a molecular probe are not extensively documented, the broader class of indazole derivatives holds significant potential in this area. Molecular probes are small molecules used to study and manipulate biological systems. The development of potent and selective inhibitors based on the indazole scaffold makes them suitable candidates for such tools.

For instance, a novel, small-molecule chemical probe for the bromo and extra C-terminal domain (BET) family of bromodomains was developed through the optimization of a fragment-like starting point. nih.gov This demonstrates that heterocyclic scaffolds, including indazoles, can be engineered to create highly selective probes that facilitate the investigation of specific protein functions and pathways. Given that nitro-indazoles are known inhibitors of nitric oxide synthase, derivatives of this compound could potentially be developed into probes to study the roles of specific NOS isoforms in cellular signaling and pathophysiology. nih.govresearchgate.net

In Vitro Studies on Specific Cellular Pathways

Indazole derivatives are widely recognized for their significant antiproliferative activity against a variety of human cancer cell lines. nih.gov The this compound scaffold contributes to a class of compounds with potential as anticancer agents. Studies on related indazole compounds have demonstrated potent growth inhibitory activity against breast (4T1, MCF7), lung (A549), and chronic myeloid leukemia (K562) cancer cell lines. longdom.orgnih.govnih.gov

The mechanism of this antiproliferative effect is often linked to the modulation of specific cellular pathways that control cell survival and proliferation. One key mechanism is the induction of apoptosis (programmed cell death). For example, the indazole derivative 2f was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. nih.gov This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, this compound was observed to decrease the mitochondrial membrane potential and increase intracellular levels of reactive oxygen species (ROS), which are known triggers for the mitochondrial apoptotic pathway. nih.gov

Another indazole compound, 6o , exhibited a promising inhibitory effect against the K562 leukemia cell line and was found to affect apoptosis and the cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.gov The ability of certain nitro-indazoles to inhibit nitric oxide synthase (NOS) also presents a potential pathway for antiproliferative action, as nitric oxide signaling is implicated in tumor growth and angiogenesis. nih.govresearchgate.net

| Compound Class/Example | Cancer Cell Line(s) | Observed IC₅₀ / Effect | Modulated Pathway/Mechanism | Reference |

|---|---|---|---|---|

| Indazole Derivative (2f) | Multiple, including 4T1 (breast) | IC₅₀ = 0.23–1.15 μM | Induction of apoptosis via ROS-mitochondrial pathway; upregulation of caspase-3 and Bax; downregulation of Bcl-2. nih.gov | nih.gov |

| Indazole Derivative (5b) | A549 (lung), MCF7 (breast) | Noteworthy anticancer activity. longdom.org | General antiproliferative. longdom.org | longdom.org |

| Indazole-3-amine Derivative (6o) | K562 (leukemia) | IC₅₀ = 5.15 µM | Induction of apoptosis and cell cycle arrest; possible inhibition of Bcl2 family and p53/MDM2 pathway. nih.gov | nih.gov |

| Bis-indole Derivative (21) | Raji, HL-60 | IC₅₀ = 9.5 µM (Raji), 5.1 µM (HL-60) | Tubulin polymerization inhibition; G2/M phase cell cycle arrest; activation of caspase-3. najah.edu | najah.edu |

Based on a comprehensive search of publicly available scientific literature, there is insufficient specific data on the biological activities of this compound to generate the article as requested. The strict requirement to focus solely on this compound and adhere to the specified outline cannot be met with the current body of research.

Specifically:

In Vitro Antiprotozoal and Antimicrobial Activity: No studies detailing the efficacy of this compound against the specified protozoa (Leishmania species, Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis) or its antibacterial, antifungal, or antitubercular properties were found. Research in this area tends to focus on other isomers, such as 5-nitroindazole (B105863) derivatives.

Neurobiological Research: While research indicates that substitutions at the 4-position of the indazole ring with bromo or nitro groups can produce potent inhibitors of nitric oxide synthase (NOS), the specific compound this compound is not explicitly evaluated in the available key studies. The literature discusses the effects of 4-bromo-1H-indazole and 4-nitro-1H-indazole individually, but not the combined 4-bromo-3-nitro substitution pattern.

Due to the lack of direct research findings for this compound in the specified areas, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible. Proceeding would require introducing information from related but distinct compounds, which would violate the explicit instructions of the request.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes for Indazole Derivatives

The synthesis of indazole derivatives, including 4-bromo-3-nitro-1H-indazole, is an area of active research, with a growing emphasis on developing sustainable and efficient methodologies. Traditional synthetic methods often involve harsh reaction conditions and the use of hazardous reagents. rsc.org Modern approaches are increasingly focusing on green chemistry principles to overcome these limitations.

Recent advancements include the use of metal-catalyzed reactions, ecologically friendly approaches, and novel multicomponent reactions, which have enhanced the efficiency and selectivity of indazole synthesis. benthamscience.com Catalyst-based strategies, in particular, have shown significant promise. benthamdirect.com Electrochemical synthesis is emerging as a powerful, transition-metal-free method for constructing the 1H-indazole scaffold at room temperature, utilizing commercially available ammonia as the nitrogen source. rsc.org This method offers a more environmentally benign alternative to traditional cyclization reactions that often require transition metals and external oxidants. rsc.org

Another innovative and sustainable approach is the photo-organic synthesis of indazoles. This method can achieve metal and hydrogen source-free direct deoxygenative cyclization under visible light, presenting a novel mechanism with high potential for reduction cyclization reactions. rsc.org These green synthetic strategies are pivotal for the future production of indazole derivatives, offering pathways that are not only efficient but also minimize environmental impact. rsc.org

| Synthetic Approach | Key Features | Potential Advantages |

| Metal-Catalyzed Reactions | Employs transition metals to facilitate bond formation. | High efficiency and selectivity. |

| Electrochemical Synthesis | Utilizes electricity to drive chemical reactions. | Transition-metal-free, mild conditions. rsc.org |

| Photo-Organic Synthesis | Uses visible light to initiate reactions. | Metal-free, environmentally benign. rsc.org |

| Multicomponent Reactions | Combines three or more reactants in a single step. | Increased efficiency and atom economy. benthamscience.com |

Advanced Spectroscopic Characterization Techniques for Complex Indazole Structures

The unambiguous structural elucidation of complex indazole derivatives is crucial for understanding their chemical properties and biological activities. A combination of advanced spectroscopic techniques is often employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a fundamental tool for determining the molecular structure of indazole derivatives. nih.gov However, challenges such as tautomerization in certain imidazole derivatives can lead to poor resolution in conventional ¹³C NMR spectra, sometimes rendering the signals from the imidazole ring undetectable. mdpi.com To overcome such challenges, solid-state techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can be employed, providing a powerful alternative for the unambiguous spectroscopic characterization of these complex structures. mdpi.com

Mass spectrometry is another critical technique used to determine the molecular weight and fragmentation patterns of indazole compounds. nih.gov For halogenated nitroindazoles, tandem mass spectrometry can provide insights into the complex fragmentation pathways, including the competitive losses of molecules and radicals. researchgate.net Furthermore, X-ray crystallography offers definitive proof of the three-dimensional structure of these molecules in the solid state, providing precise information on bond lengths, angles, and intermolecular interactions. nih.gov

| Technique | Information Provided | Application to Indazoles |

| ¹H and ¹³C NMR | Connectivity of atoms and chemical environment. | Elucidation of the primary molecular structure. nih.gov |

| ¹³C CP-MAS NMR | High-resolution spectra for solid samples. | Overcoming challenges of tautomerization in solution. mdpi.com |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirmation of molecular formula and structural features. nih.govresearchgate.net |

| X-ray Crystallography | 3D molecular structure and packing in crystals. | Definitive structural confirmation and stereochemistry. nih.gov |

Synergistic Integration of Computational and Experimental Approaches in Chemical Research

The integration of computational chemistry with experimental research has become an indispensable tool in the study of indazole derivatives. This synergistic approach accelerates the drug discovery process by providing valuable insights into molecular properties, reaction mechanisms, and biological interactions.

Density Functional Theory (DFT) calculations are widely used to optimize the geometry of indazole derivatives and to study their electronic properties. dntb.gov.uarsc.org These calculations can predict spectroscopic data, which can then be compared with experimental results to confirm the proposed structures. nih.gov For instance, DFT has been used to study the structure of 3-(4-methylphenyl)-6-nitro-1H-indazole in the gas phase, complementing experimental X-ray diffraction data. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the potential biological activity of indazole derivatives. researchgate.net Molecular docking predicts the preferred binding orientation of a ligand to a biological target, while MD simulations provide insights into the stability of the ligand-protein complex over time. researchgate.netscispace.com These computational studies can guide the design and synthesis of new indazole derivatives with enhanced activity against specific biological targets. nih.gov The combination of these computational methods with experimental synthesis and biological evaluation provides a robust framework for the rational design of novel bioactive molecules. nih.gov

| Computational Method | Purpose | Example Application for Indazoles |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure, and spectroscopic prediction. | Confirming the structure of novel indazole derivatives. nih.gov |

| Molecular Docking | Predicting the binding mode of a ligand to a receptor. | Identifying potential biological targets and guiding lead optimization. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time. | Assessing the stability of ligand-receptor complexes. scispace.com |

Exploration of New Biological Targets and Mechanisms of Action for Indazole Derivatives (excluding clinical translation)

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. nih.gov Ongoing research continues to uncover new biological targets and elucidate the mechanisms of action for this versatile class of compounds, with a focus on preclinical and in vitro studies.

Indazole-containing compounds have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. rsc.org For example, different indazole derivatives have been investigated as inhibitors of pan-Pim kinases, Janus kinase (JAK), and epidermal growth factor receptor (EGFR). nih.gov Beyond cancer, indazole derivatives are being explored for their anti-inflammatory properties, with studies targeting enzymes like Cyclooxygenase-2 (COX-2). scispace.comdntb.gov.ua

The antimicrobial potential of indazoles is another active area of research. Novel 2H-indazole derivatives have demonstrated potent antiprotozoal activity against various pathogens. nih.gov Furthermore, certain indazole derivatives have been identified as having antibacterial activity. nih.gov The exploration of these and other biological targets, such as nitric oxide synthase, continues to expand the therapeutic potential of the indazole scaffold. nih.gov

| Biological Target Class | Specific Examples | Therapeutic Area of Interest (Non-clinical) |

| Protein Kinases | Pim kinases, JAK, EGFR | Oncology nih.govrsc.org |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation scispace.comdntb.gov.ua |

| Protozoal Targets | Various targets in Giardia intestinalis, Entamoeba histolytica, etc. | Infectious Diseases nih.gov |

| Bacterial Targets | Various essential bacterial enzymes | Infectious Diseases nih.gov |

| Other Enzymes | Nitric Oxide Synthase | Various Pathologies nih.gov |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-bromo-3-nitro-1H-indazole, and how can reaction conditions be optimized?

Answer:

this compound is typically synthesized via sequential halogenation and nitration reactions. Bromination of the indazole core can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 60–80°C). Subsequent nitration often employs mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity .

- Catalysis : Lewis acids like FeCl₃ may improve regioselectivity during nitration .

- Purification : Recrystallization from ethanol/water mixtures yields high-purity products (>95%) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns; the bromine atom deshields adjacent protons (e.g., H-5 in indazole), while nitro groups cause significant downfield shifts .

- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL refines structural parameters (e.g., bond lengths, angles) and confirms regiochemistry. Heavy atoms like bromine require careful handling of anisotropic displacement parameters .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₇H₄BrN₃O₂) .

Advanced: How can crystallographic refinement challenges (e.g., heavy atom effects) be addressed for this compound using SHELXL?

Answer:

Bromine’s high electron density complicates refinement due to strong absorption and anisotropic scattering. Key strategies in SHELXL include:

- Anisotropic displacement parameters : Refine Br atoms with the ANIS command to model thermal motion accurately .

- Twinned data handling : Use TWIN/BASF commands if crystal twinning is observed, common in nitro-substituted heterocycles .

- Validation tools : RIGU and SIMU restraints maintain reasonable geometry during refinement .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:

Contradictions in bioactivity (e.g., enzyme inhibition variability) require:

- Assay standardization : Control variables like buffer pH, temperature, and enzyme batch .

- Reproducibility checks : Independent replication across labs using identical protocols .

- Statistical analysis : Apply ANOVA or t-tests to assess significance of divergent results .

Example: Discrepancies in α-glucosidase inhibition (IC₅₀) may arise from differences in substrate concentration or incubation time .

Advanced: What role does computational modeling play in predicting the reactivity of this compound in nucleophilic substitutions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactive sites by mapping electrostatic potential surfaces. Key insights include:

- Nitro group effects : The electron-withdrawing nitro group directs nucleophilic attack to the C-4 bromine position .

- Activation energy : Simulations of SNAr (nucleophilic aromatic substitution) pathways identify optimal leaving groups and solvents .

Validation via HPLC or LC-MS monitors reaction progress experimentally .

Advanced: How can researchers ensure ethical and reproducible data sharing for studies involving this compound?

Answer:

- De-identification : Remove personally identifiable information (PII) from datasets linked to biological assays .

- FAIR principles : Make data Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo or ChemRxiv .

- Crystallographic data : Deposit CIF files in the Cambridge Structural Database (CSD) with full refinement details .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.